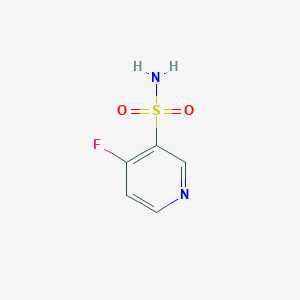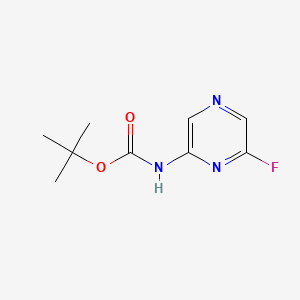
tert-Butyl (6-fluoropyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-fluoropyrazin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of tert-butyl (6-fluoropyrazin-2-yl)carbamate typically involves the reaction of 6-fluoropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl (6-fluoropyrazin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases and nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl (6-fluoropyrazin-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamate metabolism.
Mechanism of Action
The mechanism of action of tert-butyl (6-fluoropyrazin-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic transformations. The carbamate group can be selectively removed under mild acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar compounds to tert-butyl (6-fluoropyrazin-2-yl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines, but lacks the fluoropyrazine moiety.
tert-Butyl (6-chloropyridin-2-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and applications.
Benzyl carbamate: Another protecting group for amines, but with different removal conditions and stability.
The uniqueness of this compound lies in the presence of the fluoropyrazine moiety, which can impart specific electronic and steric properties, making it suitable for particular synthetic applications.
Properties
Molecular Formula |
C9H12FN3O2 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoropyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
MBHYTKBXSIHLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


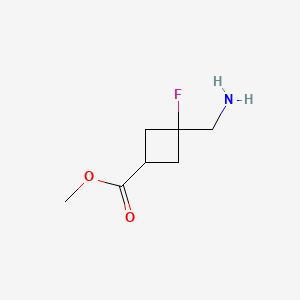

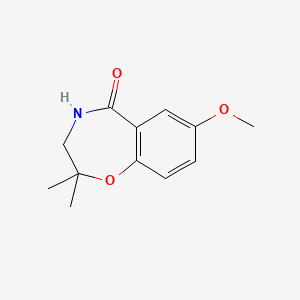
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
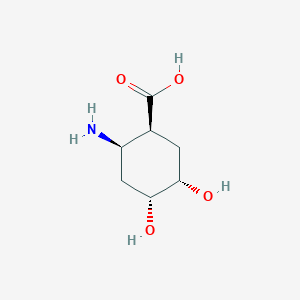
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
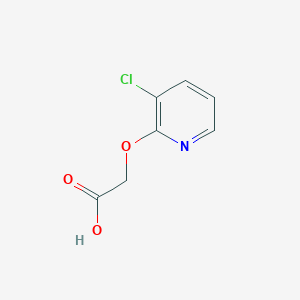
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

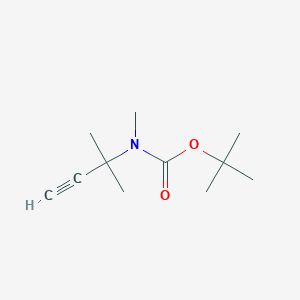
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
